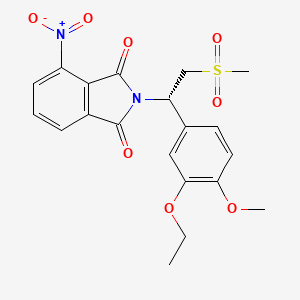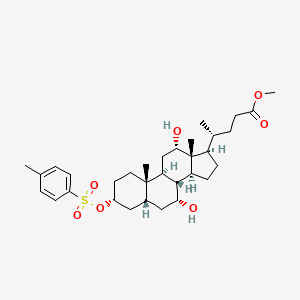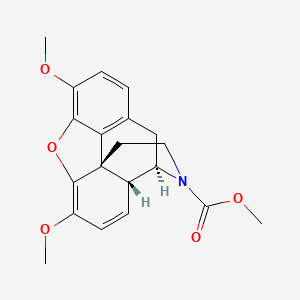
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a tetrahydrothiophenyl group, and a hydroxyacetimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the tetrahydrothiophenyl group, and the final coupling with the hydroxyacetimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclopropyl(tetrahydrothiophen-3-yl)amino)-4-oxobutanoic acid
- 3-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
- N-Cyclopropyl-N-(tetrahydrothiophen-3-yl)azetidine-3-carboxamide
Uniqueness
(Z)-2-(cyclopropyl(tetrahydrothiophen-3-yl)amino)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H17N3OS |
|---|---|
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
2-[cyclopropyl(thiolan-3-yl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H17N3OS/c10-9(11-13)5-12(7-1-2-7)8-3-4-14-6-8/h7-8,13H,1-6H2,(H2,10,11) |
InChI-Schlüssel |
UMOXIUHQIZXPSP-UHFFFAOYSA-N |
Isomerische SMILES |
C1CC1N(C/C(=N/O)/N)C2CCSC2 |
Kanonische SMILES |
C1CC1N(CC(=NO)N)C2CCSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)









